molecular formula C12H13N3O B1517903 N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide CAS No. 1156039-45-0

N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B1517903
CAS No.: 1156039-45-0
M. Wt: 215.25 g/mol
InChI Key: MKHZUGOKPRLJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide (CAS 1156039-45-0) is a benzodiazole-based small molecule with a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Benzodiazole derivatives are subjects of ongoing investigation in various therapeutic areas. Patent literature indicates that related structural analogs are explored for their potential to interact with central nervous system targets, including as ligands for nicotinic acetylcholine receptors, which may be relevant for the treatment of cognitive disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's . Furthermore, recent research highlights benzimidazole derivatives as potential modulators of critical cellular pathways, including the Bach1/Nrf2 axis, which is a master regulator of the cellular antioxidant response . Compounds acting on this pathway are investigated for their potential to counteract diseases driven by oxidative stress and for their role in inhibiting inflammasome formation, a key process in sterile inflammatory and autoimmune conditions . The cyclopropylmethyl substituent in this compound may contribute to its metabolic stability and binding affinity, making it a valuable scaffold for developing novel chemical probes and therapeutic candidates in areas like oncology, neurology, and immunology . This product is supplied for laboratory research use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(13-6-8-1-2-8)9-3-4-10-11(5-9)15-7-14-10/h3-5,7-8H,1-2,6H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHZUGOKPRLJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Weight : 215.25 g/mol
  • InChI Key : MKHZUGOKPRLJJG-UHFFFAOYSA-N

The compound is characterized by a benzodiazole ring system, which is known for its diverse biological activities.

This compound likely interacts with various receptors in the central nervous system. Compounds with similar structures often act as antagonists or modulators at their target sites. The specific biochemical pathways influenced by this compound could include:

  • Receptor Activity : Modulation of neurotransmitter receptors.
  • Cellular Function : Alterations in cellular signaling pathways.

Pharmacokinetics

Similar compounds have shown extensive first-pass metabolism, which can significantly affect bioavailability. The pharmacokinetic profile of this compound may involve:

  • Absorption : Potentially variable based on formulation.
  • Distribution : Likely distributed throughout body tissues.
  • Metabolism : Subject to metabolic pathways that may alter its efficacy.

Environmental Factors

The biological activity of this compound can be influenced by environmental conditions such as pH and temperature, which can affect its stability and efficacy in biological systems.

Antimicrobial Activity

Research has demonstrated that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains. For instance:

CompoundMIC (μg/mL)Activity
Ethambutol1.2Positive control
Isoniazid0.25Positive control
This compoundNDNot determined

In studies involving mycobacterial species, alterations in the compound's structure significantly impacted its antimicrobial activity, indicating that specific functional groups are crucial for efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzodiazole derivatives indicates that modifications at specific positions can enhance or diminish biological activity. For example, the introduction of aliphatic groups or amide functionalities has been shown to significantly influence the potency against various targets .

Scientific Research Applications

Anticancer Activity

N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide has shown promise as a potential anticancer agent. Research indicates that derivatives of this compound can selectively target specific cancer types due to the structural diversity offered by the benzodiazole framework. Studies have demonstrated that modifications to this compound can enhance its biological activity against various cancer cell lines.

Antimicrobial Properties

This compound and its derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, structural variations have been shown to influence efficacy against mycobacterial species, suggesting that specific functional groups are crucial for antimicrobial effectiveness. A comparative study indicated that while traditional antibiotics like Ethambutol and Isoniazid have defined minimum inhibitory concentrations (MIC), the MIC for this compound is yet to be determined .

GABA Receptor Modulation

Compounds with a similar structure to this compound have been found to interact with GABA receptors, which play a critical role in neurotransmission. Understanding how this compound modulates these receptors could lead to advancements in treating neurological disorders.

Nanocrystal and Nanoparticle Applications

The unique cyclopropylmethyl group allows for the incorporation of this compound into nanocrystals and nanoparticles. These materials can be utilized in various fields such as photonics, catalysis, and drug delivery systems. The ability to modify the physical properties of nanoparticles through the introduction of this compound presents opportunities for innovative applications in material science.

Pesticide Development

Research has explored the potential of this compound as an environmentally friendly pesticide or fungicide. Its unique structure could be beneficial in developing new agrochemicals aimed at sustainable pest control.

Case Studies and Research Findings

Application AreaFindingsReference
Anticancer ActivityDerivatives exhibit selective cytotoxicity against cancer cell lines.
Antimicrobial ActivityPromising activity against mycobacteria; structural modifications impact efficacy.
Neurological ResearchModulates GABA receptors; potential for treating neurological disorders.
NanotechnologyCan be used in nanoparticle synthesis for drug delivery systems.
Agricultural ChemistryPotential use as a novel pesticide or fungicide due to its structural properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodiazole and Related Carboxamides

Compound Name Substituents Core Heterocycle Key Structural Features Biological Activity (if reported) Reference
N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide Cyclopropylmethyl (amide) Benzodiazole Compact cyclopropane ring, carboxamide at C5 Not reported
N-[(2-Chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide 2-Chlorobenzyl (amide), 3-methylphenyl (N1) Benzodiazole Bulky aryl groups, halogen substitution Unknown (discontinued product)
N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide 4-Hydroxycyclohexyl (amide) Benzodiazole Hydrophilic hydroxycyclohexyl group Not reported
N-(thiazol-5-yl)-1H-1,2,4-triazole-3-carboxamide Thiazolyl (amide) Triazole Smaller heterocycle, sulfur-containing Anti-hyperlipidemic (GPR109A binding: -17.02 kcal/mol)
N-(2H-benzo[d][1,2,3]triazol-2-yl)-1H-pyrrole-2-carboxamide Benzotriazolyl (amide) Pyrrole Fused triazole-pyrrole system Anti-hyperlipidemic (GPR109A binding: -27.17 kcal/mol)

Key Observations :

  • Substituent Effects : The cyclopropylmethyl group in the target compound provides a balance between steric bulk and lipophilicity, contrasting with hydrophilic groups (e.g., hydroxycyclohexyl in ) or aromatic halogens (e.g., 2-chlorobenzyl in ).

Preparation Methods

Preparation via Acid Chloride Intermediate (Patent WO2018022897A1)

According to patent WO2018022897A1, compounds structurally related to N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide are prepared by:

  • Converting the benzodiazole-5-carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions.
  • The acid chloride is then reacted with cyclopropylmethylamine in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to form the amide bond.
  • The reaction mixture is then quenched, and the product is isolated by extraction and purified.

This method offers high yields and purity due to the reactive nature of the acid chloride intermediate facilitating efficient amide bond formation.

Direct Amide Coupling Using Carbodiimide Reagents

An alternative approach involves direct coupling of the benzodiazole-5-carboxylic acid with cyclopropylmethylamine using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide):

  • The carboxylic acid and amine are combined in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane.
  • The carbodiimide reagent is added along with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
  • The mixture is stirred at room temperature or slightly elevated temperatures (25–40 °C) until completion.
  • The product is purified by column chromatography or recrystallization.

This method avoids the need to isolate the acid chloride and is widely used for amide synthesis in medicinal chemistry.

Experimental Data and Yields

Preparation Method Key Reagents Reaction Conditions Yield (%) Notes
Acid chloride intermediate method Thionyl chloride, cyclopropylmethylamine Reflux for acid chloride formation; 0–5 °C coupling 75–90% High purity, efficient coupling
Carbodiimide-mediated coupling EDC or DCC, DMAP, cyclopropylmethylamine Room temperature to 40 °C 65–85% Mild conditions, no acid chloride isolation

Research Findings and Optimization Notes

  • The acid chloride method provides rapid coupling but requires careful handling of corrosive reagents and moisture-sensitive intermediates.
  • Carbodiimide coupling is milder and more convenient but may require longer reaction times and can produce urea by-products that necessitate thorough purification.
  • Solvent choice impacts reaction efficiency; dichloromethane and DMF are commonly preferred due to their solubilizing properties for both reactants and reagents.
  • The cyclopropylmethylamine nucleophile is sterically small enough to react efficiently without significant steric hindrance, facilitating high yields.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is recommended to optimize reaction time and prevent overreaction or side products.

Q & A

Basic Research Question

  • 1H/13C-NMR : Confirm the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons; δ ~30–40 ppm for quaternary carbons) and benzodiazole aromatic signals (δ ~7.0–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₂H₁₂N₃O requires m/z 214.0975).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

How can researchers resolve contradictions in reported biological activities of N-(cyclopropylmethyl)-1H,3-benzodiazole-5-carboxamide analogs?

Advanced Research Question
Discrepancies in bioactivity data (e.g., anticancer vs. anti-inflammatory effects) may arise from:

  • Structural variations : Minor substituent changes (e.g., electron-withdrawing groups on the benzodiazole ring) alter binding affinity to targets like kinases or GPCRs .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), concentrations, or endpoint measurements (IC₅₀ vs. EC₅₀) impact results. Standardize protocols using controls like staurosporine (apoptosis) or ibuprofen (anti-inflammatory) .

What computational strategies predict the binding mode of N-(cyclopropylmethyl)-1H,3-benzodiazole-5-carboxamide to biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., CB2 or PARP). The cyclopropylmethyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
  • MD simulations : Analyze stability of ligand-receptor complexes (GROMACS/AMBER) over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

How do researchers address low reproducibility in synthesizing N-(cyclopropylmethyl)-1H,3-benzodiazole-5-carboxamide derivatives?

Advanced Research Question
Variable yields (e.g., 31%–95%) stem from:

  • Moisture sensitivity : Use anhydrous solvents and glovebox conditions for moisture-sensitive steps (e.g., acyl chloride formation) .
  • Side reactions : Monitor intermediates via TLC (Rf = 0.3–0.5 in EtOAc/hexane) to detect byproducts like unreacted amine or dimerization .

What structure-activity relationship (SAR) insights guide the design of N-(cyclopropylmethyl)-1H,3-benzodiazole-5-carboxamide analogs?

Advanced Research Question

  • Cyclopropylmethyl group : Enhances metabolic stability by resisting CYP450 oxidation compared to bulkier alkyl groups .
  • Benzodiazole substitution : Electron-deficient rings (e.g., nitro or trifluoromethyl groups) improve target selectivity but may reduce solubility. Balance logP (2–4) via Hammett analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.